molecular formula C7H5BrN2 B061978 7-Bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 165669-35-2

7-Bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B061978
M. Wt: 197.03 g/mol
InChI Key: HTQAZKOPQOXNHI-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrrolo[2,3-c]pyridine is a compound that falls within the broader category of heterocyclic compounds, which are of significant interest in the field of organic chemistry due to their complex structure and potential applications. These compounds are synthesized through various reactions involving different nucleophiles under acidic or basic conditions, leading to the formation of substituted derivatives with diverse chemical properties.

Synthesis Analysis

The synthesis of 7-substituted derivatives, including the 7-Bromo variant, often involves the reaction of corresponding hydroxy derivatives with a variety of nucleophiles. These reactions can produce a range of products, demonstrating the versatility of the compound's chemical reactivity (Goto et al., 1991). Furthermore, an efficient synthesis route has been developed for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, showcasing the compound's adaptability in synthetic chemistry (Nechayev et al., 2013).

Molecular Structure Analysis

Detailed structural analysis of these compounds reveals their complex geometry, often stabilized by hydrogen bonding and π-π interactions. For instance, crystal and molecular structure investigations have provided insights into the solid-state geometry, showcasing the importance of intermolecular interactions in determining the compound's stability and structure (Rodi et al., 2013).

Chemical Reactions and Properties

7-Bromo-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, highlighting its reactive nature and the potential for further functionalization. For example, the compound's reactivity with different nucleophiles under specific conditions leads to a broad spectrum of derivatives, each possessing unique chemical properties (Alekseyev et al., 2015).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • 7-Bromo-1H-pyrrolo[2,3-c]pyridine is used in synthesizing various heterocyclic compounds. For instance, Alekseyev et al. (2015) developed a simple synthesis for heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine using Fischer indole cyclization. This synthesis is valuable for constructing a 5-bromo-7-azaindole scaffold with diverse substituents (Alekseyev, Amirova, & Terenin, 2015).

Functional Materials and Agrochemicals

  • Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine to create new compounds for agrochemicals and functional materials. They introduced various amino groups onto 7-azaindole, leading to the synthesis of podant-type compounds and polyacetylene with a 1H-pyrrolo[2,3-b]pyridyl group, some of which showed high fungicidal activity (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Inhibitors and Enzyme Activity

  • Liu et al. (2016) designed and synthesized novel 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors for c-Met and ALK. These derivatives showed strong c-Met kinase inhibition and cell inhibition, highlighting their potential in medical applications (Liu et al., 2016).

Synthesis of Organic Compounds

  • The compound has been utilized in the synthesis of various organic compounds. For example, Nechayev et al. (2013) reported an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, demonstrating the versatility of 7-Bromo-1H-pyrrolo[2,3-c]pyridine in organic synthesis (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

Bioactive Compounds and Pharmaceuticals

  • Chamakuri et al. (2016) synthesized 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, which showed significant anti-inflammatory and analgesic activities. This indicates the potential of 7-Bromo-1H-pyrrolo[2,3-c]pyridine derivatives in pharmaceutical applications (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).

Agricultural Applications

  • Minakata et al. (1997) synthesized 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridine derivatives, many of which exhibited considerable fungicidal activity toward Pyricularia oryzae, a fungus causing rice blast. This highlights the agricultural applications of these compounds (Minakata et al., 1997).

Material Science

  • In material science, Cardoza et al. (2019) developed a Pd-catalyzed synthesis of multi-aryl 7-azaindoles, showing potential use as fluorophores in OLEDs, sensors, and bio-imaging tools due to their aggregate-induced emission properties (Cardoza, Das, & Tandon, 2019).

Safety And Hazards

The safety information for 7-Bromo-1H-pyrrolo[2,3-c]pyridine indicates that it has the GHS07 pictogram. The hazard statements are H302-H315-H319-H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The pyrrolopyrazine structure, which includes compounds like 7-Bromo-1H-pyrrolo[2,3-c]pyridine, is an attractive scaffold for drug discovery research . Therefore, it is expected that more research will be conducted on this compound and its derivatives in the future.

properties

IUPAC Name

7-bromo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQAZKOPQOXNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599280
Record name 7-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-pyrrolo[2,3-c]pyridine

CAS RN

165669-35-2
Record name 7-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-BROMO-6-AZAINDOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The route shown in Scheme 1 below exemplifies synthesis of certain 7-aryl(heteroaryl) and 7-anilino-6-azaindole-1-sulfonamide compounds of the present invention. 2-Bromo-3-nitropyridine (1) reacts with vinylmagnesium bromide in THF, at −40-50° C. to afford 7-Bromo-6-azaindole (2), which reacts with 4-methoxyphenylsulfonyl chloride to provide 7-bromo-1-(4-methoxyphenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (3). The sulfonamide (3), is then either treated with a substituted or unsubstituted phenylboronic acid, Pd(PPh3)4, and K2CO3 in toluene/EtOH to afford final compound (4) or treated with a substituted or unsubstituted aniline in pyridine to yield final compound (5).
[Compound]
Name
7-aryl(heteroaryl) and 7-anilino-6-azaindole-1-sulfonamide
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Synthesis routes and methods II

Procedure details

A solution of 2-Bromo-3-nitropyridine (1 in Scheme 1, 2.0 g, 98%, 9.7 mmol) in dry THF (80 mL) was cooled to −78° C. Excess vinylmagnesium bromide (1.0 M in THF, 40 mL, 40 mmol) was added. The reaction mixture was stirred at −40˜−50° C. for 1 h before it was quenched with saturated NaHCO3 solution. The layers were separated and the aqueous layer was extracted with EtOAc (3 times). The combined organic layers were dried over MgSO4, the dried solution was filtered, and the filtrate was concentrated. The residue was purified by flash chromatography (EtOAc:n-hexane=1:2) to afford 2 (1.1 g, 60%).
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2 g
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80 mL
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40 mL
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Yield
60%

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